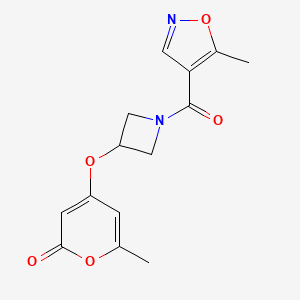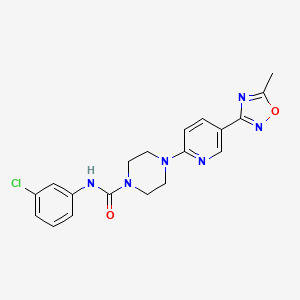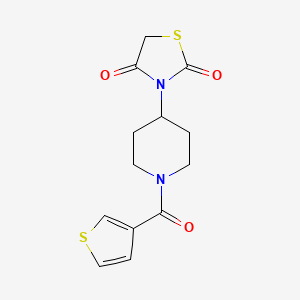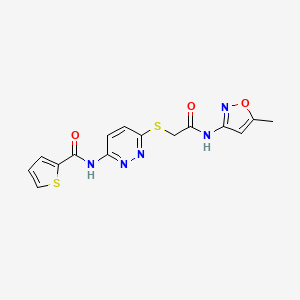
2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(2-fluorophenoxy)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acetamide” is a complex organic molecule that contains several functional groups, including a fluorophenoxy group, a pyridinyl group, a pyrazolyl group, and an acetamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a fluorophenoxy group attached to a pyridinyl group via an ethyl linker, which is also attached to a pyrazolyl group via an acetamide linkage .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the fluorine atom in the fluorophenoxy group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could enhance its lipophilicity, potentially improving its ability to cross biological membranes .科学的研究の応用
Antioxidant Activity
A study investigated pyrazole-acetamide derivatives and their coordination complexes, revealing significant antioxidant activity. These compounds, including variations of pyrazole-acetamide structures, have potential applications in fields requiring antioxidant properties, such as in the development of protective agents against oxidative stress-related diseases (Chkirate et al., 2019).
Antiproliferative Activity
Research on pyridine linked thiazole derivatives, which include pyrazole-acetamide moieties, indicated promising anticancer activity. These compounds showed effectiveness against certain cancer cell lines, suggesting their potential in developing new anticancer therapies (Alqahtani & Bayazeed, 2020).
Anti-Lung Cancer Activity
A study highlighted the potential of fluoro-substituted benzo[b]pyran, which can be related to fluorophenoxy-acetamide structures, in anti-lung cancer applications. This research points to the potential use of similar compounds in lung cancer treatment (Hammam et al., 2005).
Imaging Applications in Neuroinflammation
Research on a series of pyrazolo[1,5-a]pyrimidines, closely related to fluorophenoxy-acetamide structures, demonstrated their potential as ligands for the translocator protein (18 kDa), which is a biomarker of neuroinflammatory processes. These compounds could be used for in vivo PET-imaging in neuroinflammation studies (Damont et al., 2015).
Insecticidal Properties
A study on heterocycles incorporating a thiadiazole moiety, which can be structurally related to fluorophenoxy-acetamide, showed insecticidal properties against the cotton leafworm. This suggests potential applications of similar compounds in pest control (Fadda et al., 2017).
Monitoring of Zinc Concentrations
A chemosensor developed using derivatives of pyridine and acetamide showed the ability to monitor zinc concentrations in living cells and aqueous solutions. This indicates the utility of related compounds in biological and environmental sensing applications (Park et al., 2015).
Antipsychotic Potential
Compounds including pyrazol-5-ols and fluorophenoxy-acetamide structures exhibited an antipsychotic-like profile in animal tests, presenting a potential for development into novel antipsychotic drugs (Wise et al., 1987).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c19-15-3-1-2-4-17(15)25-13-18(24)21-10-12-23-11-7-16(22-23)14-5-8-20-9-6-14/h1-9,11H,10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCHXVLOASRFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)
![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)




![3-Bromo-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]benzoic acid](/img/structure/B2691699.png)

![3-(4-fluorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2691701.png)

